n-(2-Cycloheptylethyl)prop-2-en-1-amine

Description

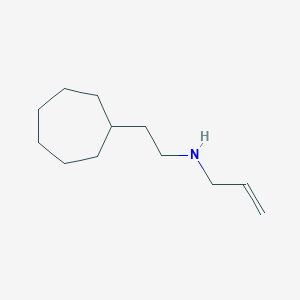

N-(2-Cycloheptylethyl)prop-2-en-1-amine is a secondary amine characterized by a prop-2-en-1-amine backbone substituted with a 2-cycloheptylethyl group. This structure combines an alkenyl amine with a bulky cycloheptyl moiety, influencing both its physicochemical properties and reactivity. The cycloheptyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and affect interactions with biological targets.

Properties

CAS No. |

5452-84-6 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N-(2-cycloheptylethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C12H23N/c1-2-10-13-11-9-12-7-5-3-4-6-8-12/h2,12-13H,1,3-11H2 |

InChI Key |

NNMYGDJKOKWVKG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCCC1CCCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Cycloheptylethyl)prop-2-en-1-amine can be compared to related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

In contrast, N-(4-chlorobenzyl)prop-2-en-1-amine exhibits aromatic electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Reactivity and Synthetic Utility :

- N-(2,2-Difluoroethyl)prop-2-en-1-amine demonstrates enhanced electrophilicity due to fluorine substitution, enabling efficient nucleophilic additions for fluorinated drug candidates .

- Triallylamine leverages multiple allyl groups for polymerization or cycloaddition reactions, contrasting with the single allyl group in the target compound .

Biological Activity :

- Cycloheptylethyl-substituted amines (e.g., compound 19 in ) show pseudo-irreversible inhibition of butyrylcholinesterase, attributed to the bulky substituent stabilizing enzyme-inhibitor complexes .

- Smaller substituents (e.g., difluoroethyl ) may favor metabolic stability but reduce target affinity compared to bulkier groups.

Synthetic Challenges :

- Carbocyclization reactions of allylpropargyl amines (e.g., N-(4-methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine ) exhibit low yields (~5–10%) under Ti–Mg catalysis, highlighting the sensitivity of such reactions to steric and electronic factors .

Data Tables

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | Not reported | Not reported | ~3.5* | 1 | 1 |

| N-(4-Chlorobenzyl)prop-2-en-1-amine | Not reported | Not reported | 2.1 | 1 | 1 |

| 2-Chloro-N-ethylprop-2-en-1-amine | Not reported | Not reported | 1.2 | 1 | 1 |

*Estimated via analogous cycloheptane derivatives .

Q & A

Q. Q. What safety protocols are essential for handling This compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification .

- Storage : Keep in amber glass bottles under nitrogen at −20°C to prevent allyl group oxidation .

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite. Avoid incineration due to toxic fume risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.